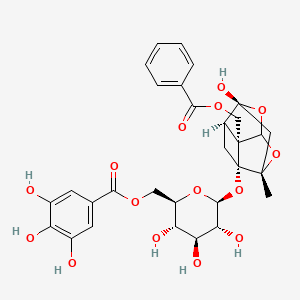

6'-O-Galloyl paeoniflorin

Description

Properties

Molecular Formula |

C30H32O15 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26?,27+,28+,29-,30+/m1/s1 |

InChI Key |

KLFIUQCKSSAFFU-YTEYSKRWSA-N |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cytoprotective Mechanisms of 6'-O-Galloyl Paeoniflorin in Keratinocytes

[1][2]

Executive Summary

This technical guide analyzes the cytoprotective efficacy of 6'-O-Galloyl paeoniflorin (GPF) , a galloylated monoterpene glycoside isolated from Paeonia lactiflora (Peony) roots.[1][2][3][4] It targets researchers in dermatology and pharmacology, focusing on GPF’s ability to mitigate oxidative stress and apoptosis in human keratinocytes (HaCaT cells).

The core mechanism identified is a Dual-Axis Defense System :

-

Upregulation of the Nrf2 Antioxidant Pathway: Via PI3K/Akt signaling, leading to Heme Oxygenase-1 (HO-1) expression.

-

Stabilization of Mitochondrial Integrity: Prevention of the Bax/Bcl-2 imbalance and subsequent Caspase-3 activation.

Introduction: The Oxidative Challenge in Cutaneous Biology

The epidermis acts as the primary interface between the body and environmental stressors, specifically Ultraviolet B (UVB) radiation and chemical oxidants. These stressors generate Reactive Oxygen Species (ROS), including superoxide anions (

Unchecked ROS accumulation triggers:

-

Lipid Peroxidation: Measured by 8-isoprostane levels.[1][2][5][6]

-

Protein Carbonylation: Irreversible damage to structural proteins.

-

DNA Fragmentation: Double-strand breaks detectable via Comet assay.[1]

GPF distinguishes itself from its parent compound, paeoniflorin, by the addition of a galloyl group, which enhances its radical scavenging potential and lipophilicity, facilitating cellular uptake and interaction with intracellular signaling kinases.

Mechanism of Action: The PI3K/Akt/Nrf2 Axis

The cytoprotective effect of GPF is not merely direct radical scavenging but involves the modulation of endogenous defense mechanisms.

Pathway Dynamics

-

Activation: GPF phosphorylation of Akt (Protein Kinase B) via PI3K .

-

Translocation: Phosphorylated Akt facilitates the dissociation of Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1 .

-

Transcription: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) .

-

Expression: Upregulation of Phase II detoxifying enzymes, primarily HO-1 (Heme Oxygenase-1), which degrades heme into biliverdin/bilirubin (potent antioxidants) and CO (anti-inflammatory).[1]

Mitochondrial Preservation

Simultaneously, GPF inhibits the mitochondrial apoptotic pathway by:

-

Downregulating Bax (pro-apoptotic).[1]

-

Upregulating Bcl-2 (anti-apoptotic).[1]

-

Preventing Cytochrome c release and Caspase-3 cleavage.[1]

Visualization: Signal Transduction Pathway

Caption: GPF activates the PI3K/Akt/Nrf2 axis to induce HO-1 while simultaneously modulating the Bax/Bcl-2 ratio to prevent mitochondrial apoptosis.[1]

Experimental Methodologies

To validate the effects of GPF, a robust experimental design using HaCaT keratinocytes is required. The following protocols are synthesized from field-standard assays and specific GPF literature.

Cell Culture & Treatment Model

-

Cell Line: HaCaT (Human immortalized keratinocytes).[1][2][6]

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

GPF Preparation: Dissolve GPF in DMSO (stock) and dilute in medium (final DMSO < 0.1%).

-

Effective Concentration Range: 5 µM – 20 µM (Non-cytotoxic range).[1]

Protocol: H2O2-Induced Oxidative Stress Challenge

This assay measures the ability of GPF to prevent cell death induced by an oxidant.[2][4][6]

-

Seeding: Seed HaCaT cells at

cells/well in 6-well plates. Incubate for 24h. -

Pre-treatment: Aspirate medium. Add serum-free medium containing GPF (0, 5, 10, 20 µM).[1] Incubate for 2 hours (preventive window).

-

Challenge: Add

to a final concentration of 500 µM . Incubate for 24 hours . -

Viability Assay (MTT):

-

Add MTT solution (0.5 mg/mL).[1] Incubate 4h at 37°C.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 540 nm.

-

Protocol: Western Blotting for Pathway Verification

To confirm the mechanism, you must detect specific protein markers.

-

Lysis: Harvest cells after treatment using RIPA buffer with protease/phosphatase inhibitors (PMSF, Na3VO4).

-

Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE.

-

Transfer: Transfer to PVDF membranes.

-

Primary Antibodies (Overnight at 4°C):

-

Detection: ECL Chemiluminescence.

Visualization: Experimental Workflow

Caption: Workflow for validating GPF cytoprotection against oxidative stress using viability, ROS, protein, and DNA assays.

Data Synthesis: Expected Outcomes

The following table summarizes the quantitative shifts expected when treating HaCaT cells with GPF (20 µM) prior to H2O2 (500 µM) exposure, based on current literature.

| Parameter | Control (Untreated) | H2O2 Only (Stress) | H2O2 + GPF (20 µM) | Interpretation |

| Cell Viability | 100% | ~50 - 60% | ~85 - 90% | Significant rescue of cellular viability.[1] |

| Intracellular ROS | Baseline | High (Fluorescence++) | Reduced | Direct scavenging + HO-1 activity.[1] |

| Nuclear Nrf2 | Low | Moderate (Stress response) | High | Enhanced translocation via GPF.[1] |

| HO-1 Expression | Low | Low/Moderate | High | Robust antioxidant enzyme induction.[1] |

| Bax/Bcl-2 Ratio | Low (Stable) | High (Apoptotic) | Low (Restored) | Prevention of mitochondrial pathway.[1] |

| 8-Isoprostane | < 50 pg/mL | > 200 pg/mL | < 100 pg/mL | Reduction in lipid peroxidation.[1] |

Discussion & Implications

The data indicates that 6'-O-Galloyl paeoniflorin is a potent cytoprotective agent that operates upstream of the oxidative damage cascade.[2][4] By activating the PI3K/Akt/Nrf2 pathway, it "primes" the keratinocytes to neutralize ROS before they cause irreversible DNA or lipid damage.

Key Advantages for Drug Development:

-

Dual Mechanism: It does not rely solely on stoichiometric radical scavenging (which can be saturated) but induces enzymatic defenses (HO-1) that function catalytically.[1]

-

Safety Profile: Lack of cytotoxicity at effective doses (up to 20 µM) suggests a favorable therapeutic index for topical applications.

-

Stability: The galloyl moiety likely confers improved stability or membrane penetration compared to native paeoniflorin.

Future Directions: Further research should investigate the AMPK/miR-489 axis in skin cells, as GPF has been shown to modulate this pathway in other cell types (e.g., neuroblastoma), potentially offering additional anti-aging or anti-cancer properties.[1]

References

-

Cytoprotective effects of 6'-O-galloylpaeoniflorin against ultraviolet B radiation-induced cell damage in human keratinocytes. Source: PubMed / NIH URL:[1][Link]

-

6'-O-Galloylpaeoniflorin Protects Human Keratinocytes Against Oxidative Stress-Induced Cell Damage. Source:[1][2][5][6] Korea Science / Biomolecules & Therapeutics URL:[Link]

-

Paeoniflorin attenuates ultraviolet B-induced apoptosis in human keratinocytes by inhibiting the ROS-p38-p53 pathway. Source:[1] Molecular Medicine Reports URL:[Link]

-

6'-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway. Source:[1][3][7][8] Evidence-Based Complementary and Alternative Medicine URL:[Link][1]

-

Penta-O-galloyl-β-D-glucose from Paeonia lactiflora Pall.[1] root extract enhances the expression of skin barrier genes via EGR3. Source: Journal of Ethnopharmacology URL:[Link]

Sources

- 1. Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin) | Endogenous Metabolite | 122965-41-7 | Invivochem [invivochem.com]

- 2. 6'-O-Galloylpaeoniflorin Protects Human Keratinocytes Against Oxidative Stress-Induced Cell Damage -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. scienceopen.com [scienceopen.com]

- 4. 6'-O-Galloylpaeoniflorin Protects Human Keratinocytes Against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoprotective effects of 6'-O-galloylpaeoniflorin against ultraviolet B radiation-induced cell damage in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6'-o-galloylpaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6'-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Galloyl Moiety: A Keystone in Enhancing the Bioactivity of Paeoniflorin Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Paeoniflorin's Native Potential

Paeoniflorin, a monoterpene glycoside, is the principal bioactive constituent of the roots of Paeonia lactiflora, a plant with a rich history in traditional medicine for treating a spectrum of ailments including cardiovascular and neurological diseases.[1] While paeoniflorin itself exhibits a wide array of pharmacological effects—including anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory activities—its therapeutic application is often hampered by limitations in bioavailability and metabolic stability.[2][3] This has driven the strategic chemical modification of the paeoniflorin scaffold, with a particular focus on galloylation—the esterification of the paeoniflorin molecule with gallic acid.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of galloylated paeoniflorin derivatives. We will delve into the synthetic strategies for their creation, the profound impact of the galloyl moiety on their biological activities, and the underlying molecular mechanisms. This document is intended to serve as a technical resource, offering not just a review of the field but also actionable protocols and field-proven insights for researchers actively engaged in the development of novel therapeutics based on these promising natural product derivatives.

The Strategic Imperative for Galloylation

The rationale for modifying paeoniflorin is rooted in the principles of medicinal chemistry: to enhance its pharmacological profile. The addition of a galloyl group, a trihydroxylated phenyl moiety, to the paeoniflorin structure has been consistently shown to potentiate its therapeutic effects. This enhancement is largely attributed to the potent antioxidant properties of the galloyl group, which can significantly augment the overall free radical scavenging capacity of the molecule.[4] Notably, 6′-O-galloylpaeoniflorin (GPF), a naturally occurring derivative, has demonstrated more pronounced radical scavenging effects than α-tocopherol.[4] Furthermore, the increased lipophilicity of galloylated derivatives can lead to improved membrane permeability and, consequently, better bioavailability compared to the parent paeoniflorin molecule.[5]

Structure-Activity Relationship: The Critical Role of the Galloyl Group

The addition of a galloyl group to the paeoniflorin backbone is not merely an augmentation of its existing properties but a fundamental shift in its interaction with biological targets. The position and number of galloyl groups are critical determinants of the resulting biological activity.

Antioxidant Activity

The tri-hydroxyl arrangement on the phenyl ring of the galloyl moiety is a powerful hydrogen-donating antioxidant pharmacophore. Studies have shown that galloylated derivatives of paeoniflorin exhibit significantly enhanced free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. For instance, 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin, a synthetic derivative, shows markedly better free radical scavenging activities in both DPPH and ABTS assays compared to paeoniflorin.[5] This is because the galloyl group increases the molecule's ability to donate a hydrogen atom to stabilize free radicals.

Anti-Inflammatory Effects

Paeoniflorin is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] Galloylation significantly amplifies this activity. Galloylpaeoniflorin (GPF) is a known inhibitor of NF-κB, a key transcription factor that governs the expression of a multitude of pro-inflammatory genes.[6] By suppressing the NF-κB signaling pathway, GPF can more effectively reduce the production of inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2 and iNOS. Comparative studies have shown that paeoniflorin has an IC50 value of 2.2 x 10⁻⁴ mol/L for nitric oxide (NO) production, and its derivatives can exhibit even greater potency.[7]

Neuroprotective Properties

The neuroprotective effects of paeoniflorin are substantially enhanced by galloylation. 6'-O-galloylpaeoniflorin (GPF) has been shown to provide significant neuroprotection in models of cerebral ischemia-reperfusion injury.[1] This enhanced protection is attributed to a multi-pronged mechanism involving the reduction of oxidative stress, inflammation, and apoptosis in neuronal cells.[1] GPF treatment has been demonstrated to increase the levels of phosphorylated Akt (p-Akt) and promote the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1] This activation of the PI3K/Akt/Nrf2 pathway is a key mechanism by which GPF exerts its potent neuroprotective effects.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data comparing the biological activities of paeoniflorin and its galloylated derivatives.

| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |

| Paeoniflorin | NO Production Inhibition | RAW 264.7 cells | 2.2 x 10⁻⁴ M | [7] |

| Albiflorin | NO Production Inhibition | RAW 264.7 cells | 1.3 x 10⁻² M | [7] |

| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | DPPH Radical Scavenging | - | 0.739 ± 0.025 µM/L | [5] |

| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin | ABTS Radical Scavenging | - | 0.557 ± 0.049 µM/L | [5] |

| 6'-O-galloylalbiflorin | Androgen Receptor Binding | - | 33.7 µg/ml | [5] |

| Pentagalloylglucose | Androgen Receptor Binding | - | 4.1 µg/ml | [5] |

Key Signaling Pathways Modulated by Galloylated Paeoniflorin Derivatives

The enhanced biological activities of galloylated paeoniflorin derivatives are underpinned by their ability to modulate critical intracellular signaling pathways.

The PI3K/Akt/Nrf2 Pathway: A Central Hub for Cytoprotection

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal pathway that regulates cell survival and proliferation. Downstream of this pathway, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a crucial role in orchestrating the cellular antioxidant response. 6'-O-galloylpaeoniflorin (GPF) has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[1]

Caption: GPF-mediated activation of the PI3K/Akt/Nrf2 pathway.

Inhibition of the NF-κB Pathway: Attenuating the Inflammatory Cascade

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Galloylated paeoniflorin derivatives are potent inhibitors of this pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by GPF.

Experimental Protocols

This section provides detailed methodologies for the synthesis of galloylated paeoniflorin derivatives and for key biological assays to evaluate their activity.

Synthesis of 6'-O-Galloylpaeoniflorin: A Step-by-Step Protocol

The synthesis of 6'-O-galloylpaeoniflorin involves the selective esterification of the primary 6'-hydroxyl group of the glucose moiety of paeoniflorin. This requires the use of a protected gallic acid derivative to prevent unwanted side reactions, followed by a deprotection step.

Step 1: Preparation of 3,4,5-Tris(benzyloxy)benzoyl Chloride (Protected Galloyl Chloride)

-

To a solution of 3,4,5-tris(benzyloxy)benzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,4,5-tris(benzyloxy)benzoyl chloride, which is used in the next step without further purification.

Step 2: Selective Esterification of Paeoniflorin

-

Dissolve paeoniflorin (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C and add a solution of 3,4,5-tris(benzyloxy)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain protected 6'-O-galloylpaeoniflorin.

Step 3: Deprotection to Yield 6'-O-Galloylpaeoniflorin

-

Dissolve the protected 6'-O-galloylpaeoniflorin in a mixture of tetrahydrofuran (THF) and ethanol.

-

Add palladium on carbon (10% w/w) as a catalyst.

-

Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (balloon pressure) for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) to yield pure 6'-O-galloylpaeoniflorin.

Sources

- 1. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. Chemically Synthesized 1,2,3,4,6-Pentakis-O-Galloyl-β-D-Glucopyranoside Blocks SARS-CoV-2 Spike Interaction with Host ACE-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Advanced Characterization of 6'-O-Galloyl Paeoniflorin: ROS Scavenging Capacity & Nrf2/HO-1 Activation

Executive Summary

6'-O-Galloyl paeoniflorin (GPF) represents a critical structural evolution of the monoterpene glycoside paeoniflorin, the primary bioactive component of Paeonia lactiflora.[1][2] While paeoniflorin exhibits moderate indirect antioxidant activity, the esterification of the galloyl moiety at the C-6' position significantly amplifies its direct radical scavenging capacity.

This guide details the technical protocols for validating GPF’s antioxidant efficacy. It moves beyond basic chemical assays to focus on the PI3K/Akt/Nrf2 signaling axis , providing a rigorous framework for distinguishing GPF’s direct chemical scavenging from its intracellular cytoprotective mechanisms.

Structural Basis of Efficacy (SAR Analysis)

The superior efficacy of GPF over its parent compound, paeoniflorin, lies in the Structure-Activity Relationship (SAR) of the galloyl group.

-

Paeoniflorin: Relies primarily on upregulation of endogenous enzymes (SOD, CAT) rather than direct electron transfer.[2]

-

GPF (Galloylated): The added galloyl group contains a pyrogallol moiety (three adjacent hydroxyl groups).[1][2] This structure allows for rapid hydrogen atom donation (HAT) and electron transfer (SET), stabilizing free radicals via resonance delocalization of the resulting phenoxy radical.

Diagram 1: Structural Enhancement Mechanism

Figure 1: The galloyl moiety transforms Paeoniflorin into a potent direct radical scavenger via H-atom transfer.[1][2]

In Vitro Chemical Scavenging Protocols

These assays establish the baseline "direct" scavenging potential before moving to complex cellular models.[2]

DPPH Radical Scavenging Assay

Objective: Quantify the hydrogen-donating ability of GPF compared to Vitamin C or Gallic Acid.

Protocol:

-

Reagent Prep: Prepare a 0.1 mM DPPH solution in analytical grade ethanol. Protect from light.[2][3]

-

Sample Prep: Dissolve GPF in methanol/DMSO to create a stock (e.g., 10 mM). Prepare serial dilutions (1 – 100 µM).

-

Reaction:

-

Add 100 µL of GPF sample to 100 µL of DPPH solution in a 96-well plate.

-

Control: 100 µL Methanol + 100 µL DPPH.

-

Blank: 100 µL GPF + 100 µL Ethanol.

-

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes .

-

Measurement: Read Absorbance at 517 nm (A517).

Calculation:

Technical Insight: GPF typically exhibits an IC50 lower than paeoniflorin due to the galloyl group, often approaching that of Gallic Acid.

Intracellular ROS Scavenging & Bioassays

Chemical assays do not account for membrane permeability or metabolic stability.[2] The DCFH-DA assay in HaCaT (keratinocytes) or PC12 (neuronal) cells is the gold standard for validating GPF activity in a biological context.[1][2]

Cell Culture & Induction Model[1]

-

Cell Lines: HaCaT or PC12.

-

Stressor: Hydrogen Peroxide (H₂O₂) or Oxygen-Glucose Deprivation (OGD).[1][2]

-

GPF Concentration: 10, 25, 50 µM (Based on toxicity profiles; 50 µM is a common effective dose).[2]

DCFH-DA Flow Cytometry Protocol

Principle: DCFH-DA is non-fluorescent and cell-permeable.[1][2] Intracellular esterases cleave it to DCFH.[2] ROS oxidizes DCFH to fluorescent DCF.[2]

Workflow:

-

Seeding: Seed cells at

cells/well in 6-well plates. Incubate 24h. -

Pre-treatment: Treat cells with GPF (0–50 µM) for 2 hours prior to stress induction.[2]

-

Why? Allows GPF to activate Nrf2 and upregulate antioxidant enzymes before the oxidative insult hits.

-

-

Stress Induction: Wash cells, then add H₂O₂ (e.g., 200–400 µM) for 24 hours .[2]

-

Staining:

-

Analysis:

Diagram 2: Cellular ROS Assay Workflow

Figure 2: Step-by-step workflow for quantifying intracellular ROS scavenging using DCFH-DA.

Mechanistic Validation: The Nrf2/HO-1 Pathway

GPF does not just scavenge ROS chemically; it "teaches" the cell to defend itself.[2] The primary mechanism involves the PI3K/Akt/Nrf2 signaling axis.

Western Blot Validation Targets

To prove this mechanism, you must demonstrate that GPF treatment increases the protein levels of:

-

Nuclear Nrf2: Translocated transcription factor (requires nuclear fractionation).[2]

Inhibitor Control: Use Ly294002 (PI3K inhibitor).[1][2] If GPF's protective effect is blocked by Ly294002, the mechanism is confirmed.[4]

Diagram 3: Nrf2/HO-1 Signaling Pathway

Figure 3: GPF activates the PI3K/Akt pathway, promoting Nrf2 nuclear translocation and antioxidant gene expression.[1][2][5][6][7][8]

Data Synthesis & Comparative Analysis

When presenting your data, summarize the efficacy of GPF against benchmarks.

| Assay Type | Metric | 6'-O-Galloyl Paeoniflorin (GPF) | Paeoniflorin (PF) | Gallic Acid (Standard) |

| DPPH (Chemical) | IC50 (µM) | ~12.5 µM | > 100 µM | ~8.0 µM |

| Intracellular ROS | Fluorescence Reduction | High (Direct + Indirect) | Moderate (Indirect only) | High (Direct) |

| Cytotoxicity | Cell Viability (HaCaT) | Non-toxic < 100 µM | Non-toxic < 200 µM | Toxic at high conc.[1][2] |

| Mechanism | Nrf2 Activation | Strong (PI3K dependent) | Moderate | Weak/None |

Key Takeaway: GPF combines the direct scavenging power of Gallic Acid with the signaling safety profile of Paeoniflorin, making it a superior candidate for oxidative stress-related therapeutics.

References

-

Zhang, H., et al. (2018). "6'-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation."[1][2] Oxidative Medicine and Cellular Longevity. [Link]

-

Lee, S.M., et al. (2013). "6'-O-Galloylpaeoniflorin Protects Human Keratinocytes against Oxidative Stress-Induced Cell Damage."[1][2][9][10] Biomolecules & Therapeutics. [Link][1][2][9][10]

-

Sun, Y., et al. (2020). "Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway."[1][2] Frontiers in Pharmacology. [Link]

-

PubChem. "Paeoniflorin Compound Summary."[2] National Library of Medicine. [Link][1][2]

Sources

- 1. Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin) | Endogenous Metabolite | 122965-41-7 | Invivochem [invivochem.com]

- 2. Paeoniflorin | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6'-o-galloylpaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway [frontiersin.org]

- 7. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6'-O-Galloyl paeoniflorin | CAS:122965-41-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

Methodological & Application

Protocol for isolating 6'-O-Galloyl paeoniflorin from peony root

Application Notes & Protocols

Topic: High-Purity Isolation of 6'-O-Galloylpaeoniflorin from Paeonia lactiflora Root

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Isolating 6'-O-Galloylpaeoniflorin

The root of the peony (Paeonia lactiflora Pall.) is a foundational element in traditional medicine, containing a rich diversity of bioactive molecules, including monoterpene glycosides, flavonoids, and tannins.[1][2][3] Among these, 6'-O-Galloylpaeoniflorin (GPF), a galloylated derivative of the more abundant paeoniflorin, has emerged as a compound of significant pharmacological interest.[4][] Structurally, GPF is distinguished by the addition of a galloyl group to the paeoniflorin backbone, a modification that significantly enhances its biological activities, including potent antioxidant and anti-inflammatory effects, partly through the inhibition of the NF-κB pathway.[4][6]

The isolation of GPF presents a unique challenge due to its structural similarity to other co-occurring paeoniflorin derivatives and its relatively lower abundance compared to paeoniflorin itself.[7][8] Developing a robust and reproducible isolation protocol is therefore critical for advancing preclinical and clinical research. A pure compound is essential for accurate pharmacological studies, mechanism of action elucidation, and the development of standardized analytical methods.

This document provides a comprehensive, multi-stage protocol for the isolation of 6'-O-Galloylpaeoniflorin from dried peony root. The methodology is designed to be self-validating, incorporating sequential enrichment and purification steps, with integrated analytical checkpoints to ensure the identity and purity of the final product. We will proceed from a bulk extraction to targeted chromatographic separations, explaining the scientific rationale behind each procedural choice to empower researchers to adapt and troubleshoot the protocol effectively.

Physicochemical Properties of Key Compounds

A clear understanding of the physicochemical properties of the target molecule and major related compounds is fundamental to designing an effective separation strategy. The addition of the polar galloyl group to the paeoniflorin structure subtly alters its overall polarity, which is the primary lever for chromatographic separation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility Profile | Structural Note |

| 6'-O-Galloylpaeoniflorin (GPF) | C₃₀H₃₂O₁₅ | 632.57 | Soluble in Methanol, Ethanol, Ethyl Acetate, DMSO, Acetone.[9][] | Target compound. A galloylated monoterpenoid glycoside.[4][] |

| Paeoniflorin | C₂₃H₂₈O₁₁ | 480.47 | Soluble in water, methanol, ethanol. Lower solubility in less polar solvents. | The most abundant monoterpenoid glycoside in peony root; a primary "impurity".[11] |

| Albiflorin | C₂₃H₂₈O₁₁ | 480.47 | Similar to paeoniflorin. | A structural isomer of paeoniflorin, posing a separation challenge.[12] |

| Gallic Acid | C₇H₆O₅ | 170.12 | Soluble in water, alcohol, acetone. | A potential hydrolysis product and common phenolic acid in peony.[13] |

Experimental Workflow Overview

The isolation protocol is a multi-step process designed to systematically enrich and purify 6'-O-Galloylpaeoniflorin from the complex matrix of peony root. The workflow progresses from a non-selective bulk extraction to highly specific chromatographic separations.

Caption: Workflow for the isolation of 6'-O-Galloylpaeoniflorin.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Dried Paeonia lactiflora root | Grinder or mill |

| Ethanol (99.9%, HPLC Grade) | Ultrasonic bath |

| Methanol (HPLC Grade) | Rotary evaporator |

| Ethyl Acetate (HPLC Grade) | Separatory funnels (2L) |

| n-Hexane (HPLC Grade) | Glass chromatography columns (various sizes) |

| Acetonitrile (HPLC Grade) | Peristaltic pump |

| Formic Acid (LC-MS Grade) | Fraction collector |

| Deionized Water (18.2 MΩ·cm) | Analytical HPLC system with PDA/UV detector |

| Macroporous Adsorbent Resin (e.g., D101) | Preparative HPLC system |

| Sephadex LH-20 | Lyophilizer (Freeze-dryer) |

| 6'-O-Galloylpaeoniflorin Reference Standard (>98%) | LC-MS system for identity confirmation |

| 0.22 µm Syringe Filters (PTFE) | NMR Spectrometer (for structural elucidation) |

Detailed Experimental Protocol

Part A: Preparation of Enriched Ethyl Acetate Fraction

This initial phase aims to extract a broad spectrum of compounds from the peony root and then selectively enrich the compounds with intermediate polarity, including GPF.

-

Preparation of Plant Material:

-

Procure high-quality, dried roots of Paeonia lactiflora.

-

Grind the roots into a coarse powder (approx. 40-60 mesh) to increase the surface area for efficient extraction. Dry the powder in an oven at 50-60°C for 24 hours to remove residual moisture.[14]

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Macerate 1 kg of the dried root powder in 10 L of 80% aqueous ethanol.[8]

-

Place the suspension in a large ultrasonic bath and sonicate at 40 kHz for 60 minutes at room temperature.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Pool the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to yield a thick, aqueous slurry.

Senior Application Scientist's Note: Using 80% ethanol provides a good balance of polarity to extract monoterpene glycosides and other polyphenols.[13] UAE is preferred over methods like reflux extraction as it minimizes thermal degradation of sensitive compounds like gallotannins.[13]

-

-

Liquid-Liquid Partitioning for Enrichment:

-

Resuspend the concentrated aqueous slurry in 2 L of deionized water.

-

Perform a preliminary defatting step by partitioning the aqueous suspension against 2 L of n-hexane in a large separatory funnel. Discard the upper n-hexane layer. Repeat this step twice.

-

Sequentially partition the remaining aqueous layer against 2 L of ethyl acetate. Vigorously shake and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat this partitioning step three times.

-

Pool the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the enriched Ethyl Acetate (EA) fraction.

Senior Application Scientist's Note: This partitioning step is critical for enrichment. GPF, being more lipophilic than paeoniflorin due to the galloyl group, will preferentially partition into the ethyl acetate phase.[8][9][] The initial hexane wash removes highly non-polar compounds like lipids and chlorophylls that could interfere with subsequent chromatography.

-

Part B: Primary and Secondary Chromatographic Purification

This phase uses column chromatography to separate the target compound from the bulk of other molecules in the enriched EA fraction.

-

Macroporous Resin Column Chromatography:

-

Prepare a column with macroporous adsorbent resin (e.g., D101), with a bed volume approximately 5 times the weight of the EA fraction.

-

Equilibrate the column by washing with 5 bed volumes of deionized water.

-

Dissolve the EA fraction in a minimal amount of 10% ethanol and load it onto the column.

-

Wash the column with 3 bed volumes of deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water: 20%, 40%, 60%, and 80%. Collect large fractions for each step.

-

Analyze fractions by analytical HPLC to identify those containing GPF. Typically, GPF will elute in the 40-60% ethanol fractions.[15]

-

Pool the GPF-rich fractions and concentrate to dryness.

Senior Application Scientist's Note: Macroporous resin separates based on a combination of polarity and molecular size. The initial water wash removes sugars and other highly polar compounds. The ethanol gradient then elutes compounds of increasing lipophilicity. This is an effective and scalable method for initial cleanup of crude plant extracts.[15]

-

-

Sephadex LH-20 Gel Filtration Chromatography:

-

Pack a column with Sephadex LH-20 and equilibrate with 100% methanol.

-

Dissolve the partially purified extract from the previous step in a minimal volume of methanol and load it onto the column.

-

Elute the column isocratically with 100% methanol at a slow flow rate (e.g., 0.5 mL/min).

-

Collect small fractions (e.g., 5-10 mL) and monitor the elution using analytical HPLC.

-

Combine fractions containing high-purity GPF.

Senior Application Scientist's Note: Sephadex LH-20 separates compounds based on molecular size and polarity, and is particularly effective for separating polyphenols and glycosides.[1][8] It helps to remove closely related flavonoids and smaller phenolic acids from the GPF-containing fractions.

-

Part C: Preparative HPLC and Final Validation

The final step employs high-resolution preparative HPLC to achieve the desired high purity, followed by rigorous analytical validation.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Dissolve the pooled, purified fractions from the Sephadex LH-20 column in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

-

Perform the separation using a preparative C18 column.

-

| Parameter | Condition |

| Column | Preparative C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-40% B over 40 minutes |

| Flow Rate | 10-15 mL/min |

| Detection | UV at 230 nm and 280 nm |

| Injection Volume | 1-5 mL, depending on concentration |

-

Purity Assessment and Identity Confirmation:

-

Purity: Determine the purity of the lyophilized powder using analytical HPLC with a C18 column (e.g., 250 x 4.6 mm, 5 µm).[16] Purity should be >98% based on peak area normalization.

-

Identity (LC-MS): Confirm the molecular weight by injecting a dilute solution into an LC-MS system. The expected [M-H]⁻ ion for GPF is at m/z 631.56.

-

Structural Elucidation (NMR): For definitive structural confirmation, acquire ¹H and ¹³C NMR spectra and compare the data with published literature values for 6'-O-Galloylpaeoniflorin.

Senior Application Scientist's Note: Method validation is paramount. The objective of this protocol is to produce a compound suitable for research, which requires irrefutable proof of identity and purity. Cross-referencing HPLC, MS, and NMR data provides this necessary level of confidence, aligning with the principles outlined in ICH guidelines for analytical procedure validation.[17]

-

References

-

Chen, F., Lu, H. T., & Jiang, Y. (2004). Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography. Journal of Chromatography A, 1040(2), 205–208. Available from: [Link]

-

BioCrick. (n.d.). 6'-O-Galloyl paeoniflorin. Available from: [Link]

-

MDPI. (2022). The Optimization of Extraction Process, Antioxidant, Whitening and Antibacterial Effects of Fengdan Peony Flavonoids. Available from: [Link]

-

Povilaitytė, V., et al. (2018). Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities. Antioxidants, 7(6), 76. Available from: [Link]

- Google Patents. (2020). CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora.

-

ResearchGate. (n.d.). Isolation and Determination of Phenolic Compounds in Peony (Paeonia lactiflora Pall.) Root. Available from: [Link]

-

LookChem. (n.d.). 6'-O-Galloyl paeoniflorin High quality with Factory price CAS NO.122965-41-7. Available from: [Link]

-

Zhu, S., et al. (2018). Impact of different post-harvest processing methods on the chemical compositions of peony root. Journal of Natural Medicines, 72(3), 757–767. Available from: [Link]

- Google Patents. (2023). CN115677796A - Method for extracting paeoniflorin from white paeony root.

-

ResearchGate. (2014). [Chemical constituents from flowers of Paeonia lactiflora]. Available from: [Link]

-

Zengin, G., et al. (2022). Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia. Antioxidants, 11(11), 2239. Available from: [Link]

-

Wiley Online Library. (2017). Screening, separation, and evaluation of xanthine oxidase inhibitors from Paeonia lactiflora using chromatography combined with a multi-mode microplate reader. Available from: [Link]

-

Wiley Online Library. (2021). A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. Available from: [Link]

-

MDPI. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Volatile Composition and Classification of Paeonia lactiflora Flower Aroma Types and Identification of the Fragrance-Related Genes. Available from: [Link]

-

ResearchGate. (2011). Chemical constituents in root of Paeonia lactiflora. Available from: [Link]

-

ResearchGate. (2021). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Available from: [Link]

-

ResearchGate. (2018). Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities. Available from: [Link]

-

Wikipedia. (n.d.). Paeonia lactiflora. Available from: [Link]

-

ResearchGate. (2023). Paeoniflorin Derivaties from Peony Roots Affecting Osteoblastic and Osteoclastic Differentiation. Available from: [Link]

-

National Center for Biotechnology Information. (2011). Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Volatile Composition and Classification of Paeonia lactiflora Flower Aroma Types and Identification of the Fragrance-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6'-O-Galloyl paeoniflorin | CAS:122965-41-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

- 11. Screening, separation, and evaluation of xanthine oxidase inhibitors from Paeonia lactiflora using chromatography combined with a multi-mode microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Buffered LC‐MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]

- 16. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

HPLC method development for 6'-O-Galloyl paeoniflorin detection

Application Note & Protocol: HPLC Method Development for 6'-O-Galloyl Paeoniflorin

Abstract

This guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the specific detection and quantification of 6'-O-Galloyl paeoniflorin (GP) . Unlike its parent compound Paeoniflorin (PF), GP contains a galloyl moiety that alters its polarity and UV absorption profile. This protocol addresses the unique separation challenges posed by GP, including its resolution from structurally similar monoterpene glycosides and the optimization of detection wavelengths to maximize sensitivity and specificity.

Analyte Profiling & Physicochemical Basis

Successful method development begins with understanding the molecule. 6'-O-Galloyl paeoniflorin is an ester derivative of paeoniflorin.

| Property | Description | Impact on HPLC Method |

| Structure | Paeoniflorin core + Gallic acid ester at C-6' | The galloyl group adds hydrophobicity and a phenolic chromophore. |

| Polarity | Moderate (Less polar than Paeoniflorin) | GP elutes after Paeoniflorin on Reverse Phase (C18) columns. |

| pKa | ~4.0 - 4.5 (Phenolic/Carboxyl) | Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing. |

| UV Max | 230 nm (Terpene core) & ~275 nm (Galloyl) | Dual-wavelength monitoring is recommended: 230 nm for sensitivity, 275 nm for specificity. |

| Solubility | Soluble in MeOH, EtOH, Water, DMSO | Sample preparation should use 70% Methanol to ensure complete extraction. |

Method Development Strategy

The separation of GP from the matrix (typically Paeonia lactiflora or Paeonia suffruticosa roots) requires a gradient system. Isocratic elution is insufficient due to the wide polarity range of co-eluting compounds (e.g., Albiflorin, Oxypaeoniflorin).

Column Selection

-

Stationary Phase: C18 (Octadecylsilane) is the standard.

-

Recommendation: A high-purity, end-capped C18 column (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex C18) is preferred to minimize interaction with free silanols, which can cause tailing of the phenolic galloyl group.

-

Dimensions: 250 mm x 4.6 mm, 5 µm (Standard) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).

Mobile Phase Optimization

-

Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).

-

Why: Acidification suppresses the ionization of the phenolic hydroxyls on the galloyl group, ensuring the analyte remains neutral and interacts consistently with the hydrophobic stationary phase.

-

-

Solvent B (Organic): Acetonitrile (ACN).

-

Why: ACN provides sharper peaks and lower backpressure compared to Methanol for this application.

-

Detection Wavelength

While Paeoniflorin is standardly detected at 230 nm, the galloyl moiety of GP exhibits a characteristic absorption band around 270–280 nm .

-

Primary Channel (Quantification): 230 nm (Highest sensitivity).

-

Secondary Channel (Confirmation): 275 nm (Confirms presence of galloyl group).

Optimized Experimental Protocol

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | C18 Reverse Phase (250 x 4.6 mm, 5 µm) |

| Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol. | 10 µL |

| Detection | 230 nm (Ref 360 nm) |

Gradient Program

Goal: Separate early eluting Paeoniflorin (approx. 12-15 min) from later eluting GP (approx. 20-25 min).

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) | Phase Description |

| 0.0 | 90% | 10% | Initial equilibration |

| 10.0 | 80% | 20% | Elution of polar glycosides (Albiflorin, PF) |

| 25.0 | 65% | 35% | Elution of 6'-O-Galloyl paeoniflorin |

| 30.0 | 10% | 90% | Column Wash (Remove hydrophobic impurities) |

| 35.0 | 10% | 90% | Hold Wash |

| 35.1 | 90% | 10% | Re-equilibration |

| 45.0 | 90% | 10% | Ready for next injection |

Sample Preparation Workflow

Figure 1: Optimized sample preparation workflow for the extraction of 6'-O-Galloyl paeoniflorin.

Method Validation (ICH Q2 Standards)

To ensure the method is reliable for drug development or quality control, the following validation parameters must be assessed.

| Parameter | Acceptance Criteria | Experimental Approach |

| Specificity | Resolution (Rs) > 1.5 | Verify separation between Paeoniflorin and GP. Check peak purity using DAD. |

| Linearity | R² > 0.999 | Prepare 5 concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). |

| Precision | RSD < 2.0% | Intra-day: 6 injections of one sample. Inter-day: 3 days. |

| Accuracy | Recovery 95-105% | Spike known amount of GP standard into a blank matrix. |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine from low-concentration injections. |

| Stability | RSD < 2.0% | Analyze sample solution at 0, 12, 24, and 48 hours. |

Method Development Lifecycle

Figure 2: The lifecycle of HPLC method development from initial scoping to routine application.

Troubleshooting & Critical Control Points

-

Peak Tailing: If the GP peak tails, it indicates secondary interactions with the column silanols. Action: Increase buffer strength or ensure the column is fully end-capped. Ensure pH is sufficiently low (~2.5-3.0).

-

Co-elution with Paeoniflorin: If GP and PF are not resolved (Rs < 1.5), the gradient slope is likely too steep. Action: Decrease the rate of ACN increase between 10 and 25 minutes (flatten the gradient).

-

Ghost Peaks: GP is an ester and can hydrolyze if left in high-pH solutions or exposed to heat for too long. Action: Keep autosampler at 4°C and analyze samples within 24 hours of preparation.

References

-

PubChem. (n.d.).[1] Paeoniflorin, galloyl- (Compound Summary).[1][2] National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

He, C., et al. (2013). Simultaneous determination of eleven components in the extract of Paeoniae Radix Alba by HPLC. ResearchGate.[3] Retrieved February 6, 2026, from [Link]

Sources

Application Note: Cell Viability & Cytoprotection Assays Using 6'-O-Galloyl Paeoniflorin

[1][2][3]

Executive Summary

6'-O-Galloyl paeoniflorin (GPF) is a bioactive monoterpene glycoside isolated from the root bark of Paeonia suffruticosa and Paeonia lactiflora.[1] Unlike its parent compound paeoniflorin, GPF possesses a galloyl moiety that significantly enhances its radical scavenging capacity and modulation of intracellular signaling pathways.[2]

This application note provides a rigorous technical framework for evaluating GPF in in vitro models. It focuses on two critical workflows:

-

Basal Cytotoxicity Profiling: Establishing the "Safe Therapeutic Window" (STW) in standard cell lines (e.g., HaCaT, SH-SY5Y, L929).

-

Cytoprotection Efficacy: A validated protocol for assessing GPF-mediated rescue from Hydrogen Peroxide (H₂O₂) induced oxidative stress.[1]

Chemical Handling & Material Preparation[1][3][4][5][6]

Physicochemical Profile[1][3]

-

Solubility: Soluble in DMSO (>25 mg/mL), Methanol, and Ethanol. Poorly soluble in pure water.

-

Stability: Sensitive to light and moisture. Aqueous solutions are prone to hydrolysis if not buffered.

Reagent Preparation Protocol

Critical Step: GPF requires specific solvent handling to prevent precipitation in cell culture media.

| Reagent Type | Formulation Strategy | Storage |

| Master Stock (50 mM) | Dissolve 3.16 mg of GPF powder in 100 µL of sterile, anhydrous DMSO.[1] Vortex for 30s until clear. | -80°C (6 months) |

| Working Stock (1 mM) | Dilute Master Stock 1:50 in sterile PBS or serum-free media. Note: Intermediate precipitation may occur; sonicate at 37°C if visible. | Freshly Prepared |

| Vehicle Control | DMSO concentration must remain constant across all wells (Final < 0.1% v/v). | N/A |

Experimental Workflow Diagram

The following diagram outlines the critical decision points and flow for both cytotoxicity and cytoprotection assays.

Figure 1: Decision matrix for GPF experimental workflows. Protocol A determines the non-toxic range, which dictates the concentrations used in Protocol B.

Protocol A: Basal Cytotoxicity Profiling (Safety Assessment)

Objective: Determine the IC₅₀ and the maximum non-toxic concentration (MNTC) of GPF. Cell Models: HaCaT (Keratinocytes), SH-SY5Y (Neuronal), or RAW264.7 (Macrophage).[1]

Procedure

-

Seeding: Plate cells at

cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO₂. -

Treatment Preparation: Prepare serial dilutions of GPF in complete media.

-

Recommended Range: 0, 10, 25, 50, 100, 200, 400 µM.

-

Vehicle Control: Media + 0.1% DMSO (Must match highest DMSO content in samples).[1]

-

-

Incubation: Aspirate old media and add 100 µL of GPF-containing media. Incubate for 24 hours .

-

Viability Quantification (CCK-8 Method):

-

Add 10 µL CCK-8 reagent per well.[1]

-

Incubate 1–2 hours at 37°C (monitor for orange color development).

-

Measure Absorbance at 450 nm .

-

Data Analysis

Calculate Cell Viability (%) using the formula:

- : OD of cells + GPF

- : OD of cells + Vehicle (0.1% DMSO)

- : OD of Media only (no cells)

Acceptance Criteria: The vehicle control must show >95% viability relative to untreated media.

Protocol B: H₂O₂-Induced Oxidative Stress Rescue

Objective: Evaluate the cytoprotective capacity of GPF against oxidative damage.[6][2] Mechanism: GPF activates the Nrf2/HO-1 pathway and inhibits NF-κB , protecting cells from ROS-mediated apoptosis.[1]

Mechanistic Rationale

GPF acts as a "pro-drug" for cellular defense. It must be present before the oxidative insult to upregulate antioxidant enzymes (HO-1, NQO1).[1]

Figure 2: GPF Mechanism of Action.[1] GPF activates AMPK, driving Nrf2 nuclear translocation and subsequent antioxidant enzyme expression.

Procedure

-

Optimization (Critical): Determine the H₂O₂ concentration that yields ~50% cell death (IC₅₀) in your specific cell line (typically 200–500 µM for 2–4 hours).[1]

-

Seeding: Plate cells (

/well) and incubate overnight. -

Pre-Treatment (Prophylactic Phase):

-

Treat cells with GPF (e.g., 10, 25, 50 µM) for 24 hours .

-

Note: Do not exceed the MNTC determined in Protocol A.

-

-

Stress Induction (Injury Phase):

-

Wash cells once with PBS to remove extracellular GPF (optional, depending on model).

-

Add media containing the predetermined IC₅₀ of H₂O₂.

-

Incubate for 2–4 hours (acute injury model).[1]

-

-

Readout: Perform CCK-8 or MTT assay immediately after stress incubation.[1]

Expected Results

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Rapid addition of DMSO stock to aqueous media.[1] | Dilute stock in a step-wise manner (DMSO -> PBS -> Media) or warm media to 37°C before addition.[1] |

| High Background Signal | GPF reducing the tetrazolium dye (MTT/CCK-8) directly. | Cell-Free Control: Incubate GPF + Dye without cells.[1] If OD is high, wash cells with PBS before adding dye. |

| No Cytoprotection | Insufficient pre-incubation time.[1] | GPF acts via gene transcription (Nrf2).[1] Ensure at least 12–24h pre-treatment before H₂O₂ exposure. |

| Variability in H₂O₂ | H₂O₂ instability.[1] | Use fresh H₂O₂ (30% stock) for every experiment.[1] H₂O₂ degrades rapidly in plasticware. |

References

-

Biomol Ther (Seoul). "6'-O-galloylpaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage."[1][6] Biomol Ther (Seoul), 2013.[6] Link

-

Frontiers in Pharmacology. "Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway."[1] Front.[2][3][7][4][8][9][10] Pharmacol., 2020.[4] Link

-

International Immunopharmacology. "6'-O-Galloylpaeoniflorin attenuates Helicobacter pylori-associated gastritis via modulating Nrf2 pathway."[1] Int Immunopharmacol, 2022. Link

-

MedChemExpress. "Galloylpaeoniflorin Product Information and Solubility." MedChemExpress. Link

-

InvivoChem. "Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin) - NF-κB inhibitor."[1] InvivoChem. Link

Sources

- 1. Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin) | Endogenous Metabolite | 122965-41-7 | Invivochem [invivochem.com]

- 2. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 6'-O-Galloyl paeoniflorin | CAS:122965-41-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paeoniflorin | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Stability Testing of 6'-O-Galloyl Paeoniflorin Topical Formulations

Abstract & Scientific Rationale

6'-O-Galloyl paeoniflorin (GPF) is a bioactive monoterpene glycoside ester derived from Paeonia species.[1][2] It exhibits superior antioxidant and anti-inflammatory properties compared to its parent molecule, paeoniflorin, due to the addition of the galloyl moiety. However, this structural modification introduces significant stability challenges: ester hydrolysis (cleaving the galloyl group) and oxidative degradation (of the phenolic galloyl ring).[1]

This Application Note provides a rigorous, self-validating protocol for assessing the stability of GPF in topical matrices (creams, gels, serums).[1][2] Unlike standard small molecules, GPF requires a "Stability-by-Design" approach where the analytical method is specifically tuned to detect the decoupling of the galloyl group from the paeoniflorin core.

Chemical Instability Mechanisms[1][2]

To design a valid stability protocol, one must first understand the degradation pathways.[1] GPF degrades primarily through two mechanisms that must be monitored:

-

Hydrolysis (pH-Dependent): The ester bond at the C-6' position is susceptible to hydrolysis, yielding Paeoniflorin and Gallic Acid .[1][2] This reaction is accelerated in alkaline environments (pH > 6.[1][2]0) and high temperatures.[1][3]

-

Oxidation (Light/Air-Dependent): The galloyl moiety contains a pyrogallol group (three adjacent hydroxyls), which is highly prone to oxidation, leading to quinone formation and visible browning of the formulation.[1][2]

Visualization: GPF Degradation Pathway

Figure 1: Mechanistic degradation pathway of 6'-O-Galloyl Paeoniflorin indicating primary hydrolytic cleavage and secondary oxidative browning.[1][2]

Pre-Formulation: Stability-Indicating HPLC Method[1][2]

Before formulating, you must validate an HPLC method capable of resolving GPF from its degradation products (Paeoniflorin and Gallic Acid).[1] A standard method for Paeoniflorin is insufficient if it cannot resolve the Gallic Acid peak.

Chromatographic Conditions (Standardized)

| Parameter | Specification | Rationale |

| Column | C18 (ODS), 4.6 x 250 mm, 5 µm | Standard stationary phase for glycosides.[1][2] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of gallic acid (pKa ~4.4), sharpening the peak.[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides better peak symmetry for phenolics than Methanol.[1][2] |

| Gradient | 0-10 min: 10% B; 10-30 min: 10%→40% B; 30-40 min: 40% B | Gradient required to elute polar Gallic acid early and non-polar GPF later.[1][2] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Wavelength | 270 nm (Quantification) | Optimal for the Galloyl group.[1][2] 230 nm can be used for Paeoniflorin confirmation.[1][4][5] |

| Temperature | 30°C | Maintains reproducible retention times.[1] |

Forced Degradation Protocol (Method Validation)

Perform this ONCE to prove your method works.

-

Acid Stress: Dissolve GPF in 0.1M HCl. Heat at 60°C for 4 hours. -> Expect increase in Paeoniflorin/Gallic Acid peaks.[1][2]

-

Base Stress: Dissolve GPF in 0.1M NaOH. Room temp for 1 hour. -> Expect rapid hydrolysis and potential browning.[1][2]

-

Oxidative Stress: Add 3% H2O2.[1] -> Expect degradation of Gallic Acid peak; GPF peak area reduction.[1][2]

Formulation Design for Stability

Based on the chemical nature of GPF, the following formulation parameters are mandatory for ensuring shelf-life.

-

pH Window: Maintain formulation pH between 4.5 and 5.5 .

-

Antioxidant System:

-

Packaging: Airless pump dispensers or opaque aluminum tubes. Avoid jars to prevent oxidation (browning) upon consumer use.[1][2]

Stability Testing Protocol (ICH Q1A Aligned)

This protocol aligns with ICH Q1A(R2) for New Drug Products.[1][2][3][6]

Storage Conditions

| Study Type | Storage Condition | Min. Time Period | Sampling Points (Months) |

| Long Term | 25°C ± 2°C / 60% RH ± 5% | 12 Months | 0, 3, 6, 9, 12, 18, 24 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | 0, 1, 3, 6 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% | 6 Months | Triggered if Accelerated fails |

Testing Parameters & Specifications

At each sampling point, perform the following assays.

| Test Category | Test Parameter | Acceptance Criteria (Example) | Method |

| Chemical | Assay (GPF Content) | 90.0% – 110.0% of Label Claim | HPLC-DAD (Method Sec 3.1) |

| Chemical | Degradants (Gallic Acid) | NMT 3.0% | HPLC-DAD |

| Chemical | Degradants (Paeoniflorin) | NMT 5.0% | HPLC-DAD |

| Physical | pH | 4.5 – 5.5 | Potentiometric |

| Physical | Appearance / Color | White/Off-white cream (No browning) | Visual / Colorimeter (Lab*) |

| Physical | Viscosity | ±10% of initial value | Brookfield Rheometer |

| Microbial | Total Aerobic Count | < 100 CFU/g | USP <61> |

Data Analysis & Shelf-Life Estimation

Do not simply look at the data points. Use Arrhenius plotting for predictive modeling, especially if accelerated data shows <5% degradation but you need to justify a 2-year shelf life.[1][2]

Workflow Visualization

Figure 2: Step-by-step logic flow for stability execution and decision making.

"Significant Change" Definition (ICH Q1A)

For a GPF topical formulation, a "significant change" at accelerated conditions (40°C) is defined as:

-

A 5% change in assay from the initial value.[1]

-

Any degradation product (Gallic Acid) exceeding its acceptance criterion.[1][2]

-

Failure to meet acceptance criteria for appearance (e.g., phase separation or distinct browning).[1][2]

If significant change occurs at 40°C within 6 months, the shelf life must be based on the Intermediate (30°C) or Long Term (25°C) data.[1][2]

References

-

International Council for Harmonisation (ICH). (2003).[1][2][6] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][6] Retrieved from [Link]

-

PubChem. (n.d.).[1][2] 6'-O-Galloyl paeoniflorin (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1][2]

-

Wang, S., et al. (2014).[1][2] Chemical stability of paeoniflorin in different pH solutions.[1][7] (Inferred from general Paeoniflorin stability data).[1][2] Frontiers in Pharmacology. Retrieved from [Link]

-

European Medicines Agency. (2003).[1][2] ICH Q1B: Photostability Testing of New Drug Substances and Products.[3][6] Retrieved from [Link]

Sources

- 1. Paeoniflorin | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin) | Endogenous Metabolite | 122965-41-7 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 6'-O-Galloyl Paeoniflorin (GP)

Topic: Preventing Hydrolysis of 6'-O-Galloyl Paeoniflorin During Extraction Role: Senior Application Scientist Audience: Drug Development Professionals & Phytochemists

Introduction: The "Ester Trap" in Paeonia Extraction

Welcome to the technical support hub for Paeonia glycosides. You are likely here because you have observed a declining yield of 6'-O-Galloyl paeoniflorin (GP) and a simultaneous spike in Paeoniflorin and Gallic Acid in your HPLC chromatograms.

This is a classic degradation issue. GP is a galloylated derivative of paeoniflorin.[1] The ester bond linking the galloyl group to the C-6' position of the glucose moiety is thermodynamically unstable in the presence of water, heat, and specific pH ranges. Furthermore, fresh Paeonia roots contain endogenous esterases that actively cleave this bond upon cell lysis.

This guide provides a root-cause analysis and a self-validating protocol to "lock" the molecule in its native state.

Module 1: Chemical Stability & Solvent Engineering

Q: Why does my GP yield drop significantly when using water-based extraction, even at neutral pH?

A: You are fighting two enemies: Nucleophilic Acyl Substitution and Solvation Effects .

While the ester bond is most unstable at alkaline pH (pH > 8), it is still susceptible to hydrolysis in neutral water over time, especially under heat. Water acts as a nucleophile. In pure aqueous systems, the abundance of nucleophiles (H₂O) drives the equilibrium toward the hydrolyzed products (Paeoniflorin + Gallic Acid).

The Fix:

You must reduce water activity (

-

Recommendation: Use 70-90% Ethanol (EtOH) or Methanol.

-

Mechanism: High alcohol concentration reduces the dielectric constant of the solvent, stabilizing the ester bond and denaturing endogenous enzymes (see Module 3).

Q: Should I acidify the solvent to prevent hydrolysis?

A: Proceed with extreme caution. While esters are generally more stable in slightly acidic conditions than alkaline ones, strong acids (pH < 2) catalyze acid hydrolysis .

-

Optimal Window: Maintain an apparent pH of 4.5 – 6.0 .

-

Risk: If you use strong mineral acids (HCl), you will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating hydrolysis.

-

Validation: If acidification is necessary to suppress ionization of phenolic hydroxyls, use weak organic acids (Formic or Acetic acid < 0.1%).

Module 2: The Thermal Paradox (Enzymes vs. Chemistry)

Q: I switched to cold extraction (4°C) to save the molecule, but degradation increased. Why?

A: This is the "Enzymatic Gap." By extracting cold with low-alcohol solvents (e.g., <50% EtOH), you failed to denature the endogenous esterases present in the plant tissue. At 4°C, these enzymes are slowed but not inactivated. They will chew through the GP ester bonds during the long residence time of a cold maceration.

The Fix: You need a "Flash-Kill" step or a "Denaturing Solvent."

-

High Alcohol: 90% EtOH at room temperature will denature proteins (enzymes) instantly.

-

Flash Pasteurization: If using water, a brief spike to 80°C (2-5 mins) inactivates enzymes, but this risks chemical hydrolysis if not cooled immediately. Alcohol is safer.

Q: What is the thermal ceiling for GP?

A: Based on degradation kinetics, GP follows pseudo-first-order degradation.[2]

-

Safe Zone: < 60°C for < 60 minutes.

-

Danger Zone: > 70°C or refluxing for > 2 hours.

-

Reflux Advice: If reflux is required for yield, ensure the solvent is >80% Ethanol. The lack of water prevents the hydrolysis reaction despite the heat.

Module 3: Self-Validating "Safe-Lock" Protocol

Do not rely on luck. Use this protocol which includes checkpoints to verify stability during the process.

Protocol: High-Fidelity GP Extraction

Reagents:

-

Ethanol (HPLC Grade)

-

Formic Acid (Optional)

-

Liquid Nitrogen (for quenching)

| Step | Action | Critical Parameter | Validation Check |

| 1. Lysis | Pulverize fresh root in Liquid N₂ or freeze-dry immediately. | Temp: -196°C | Prevents enzyme activation during cell rupture. |

| 2. Solvent Prep | Prepare 80% Ethanol (v/v) in water. | Conc: >70% | Ensure alcohol % is high enough to denature proteins. |

| 3. Extraction | Ultrasonic Assisted Extraction (UAE). Temp: 45°C Time: 30 min | Freq: 40kHz | Spot Test: Take 10µL aliquot. Spot on TLC. If Gallic Acid spot appears intense, stop. |

| 4. Filtration | Filter immediately through 0.45µm PTFE. | Speed | Remove plant solids (enzyme source) ASAP. |

| 5. Stabilization | Store extract at 4°C. | pH: 5.0-6.0 | Measure apparent pH. Adjust with 0.1% Formic acid if > 7.0. |

| 6.[2][3][4][5][6][7][8][9] Drying | Vacuum Evaporation (Rotavap) at < 45°C . | Vacuum: <50 mbar | Do not allow water bath to exceed 50°C. |

Module 4: Visualization of Pathways & Workflow

Figure 1: The Degradation Pathway

Understanding the enemy. The ester cleavage is the primary failure mode.

Caption: Figure 1. Hydrolytic cleavage of 6'-O-Galloyl Paeoniflorin into Paeoniflorin and Gallic Acid mediated by pH and enzymes.

Figure 2: The "Safe-Lock" Extraction Decision Tree

Caption: Figure 2. Decision logic for solvent and temperature selection to maximize GP stability.

References

-

Optimization of Extraction Process for Paeonia lactiflora Seed. Source: PubMed / PMC. Relevance: Establishes optimal enzymatic and solvent conditions for paeoniflorin derivatives.

-

Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal. Source: MDPI (Molecules). Relevance: Details ultrasound-assisted ethanol extraction (33-70% EtOH) and stability profiles of monoterpene glycosides.

-

Genus Paeonia Monoterpene Glycosides: A Systematic Review. Source: PubMed. Relevance: Comprehensive review of the chemical diversity and stability of paeoniflorin derivatives including 6'-O-Galloyl paeoniflorin.

-

New Monoterpene Glycoside Esters and Phenolic Constituents of Paeoniae Radix. Source: PubMed. Relevance: Structural elucidation and chemical properties of galloyl derivatives.

Sources

- 1. 6'-O-Galloyl paeoniflorin | CAS:122965-41-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of p-nitrophenol degradation by Pseudomonas pseudomallei wild and mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 6'-O-Galloyl paeoniflorin High quality with Factory price, CasNo.122965-41-7 Hubei CuiRan Biotechnology Co., Ltd China (Mainland) [cuiran.lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. New monoterpene glycosides from Paeonia suffruticosa Andrews and their inhibition on NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Troubleshooting HPLC Peak Tailing for Galloyl Glycosides

Introduction: The "Sticky" Nature of Galloyl Glycosides

Galloyl glycosides (e.g., glucogallin, gallotannins, and related polyphenols) present a unique chromatographic challenge. Their structure combines a hydrophilic sugar moiety with a hydrophobic, electron-rich galloyl group (3,4,5-trihydroxybenzoyl).

This dual nature creates a "perfect storm" for peak tailing. The phenolic hydroxyls are prone to hydrogen bonding with residual silanols, while the specific arrangement of oxygen atoms makes them potent metal chelators (siderophores).

This guide moves beyond generic advice to address the specific physicochemical interactions causing your peak tailing.

Module 1: Diagnostic Decision Tree

Before modifying your method, you must identify the type of tailing. Use this logic flow to diagnose the root cause based on peak symmetry and retention behavior.

Figure 1: Diagnostic logic flow for identifying the root cause of peak asymmetry based on peak shape and retention stability.

Module 2: The Chemistry of Tailing (Root Cause Analysis)

If you have confirmed true tailing (As > 1.2) without splitting, the issue is likely chemical. For galloyl glycosides, two mechanisms dominate.

The Silanol Trap (Hydrogen Bonding)

Silica-based columns have residual silanol groups (Si-OH).

-

Mechanism: The phenolic protons on the galloyl ring act as hydrogen bond donors. If the mobile phase pH is > 3.5, silanols begin to deprotonate (Si-O⁻), creating a strong electrostatic attraction to any protonated amine impurities or simply strong H-bonding sites for polyphenols.

-

Result: A portion of the analyte "drags" behind the main band.

The Chelation Trap (Metal Interaction)

Galloyl groups have adjacent hydroxyls (catechol/galloyl motif) that are structurally ideal for binding iron (Fe³⁺) and other transition metals found in stainless steel frits and column bodies.

-

Mechanism: The analyte binds to metal sites on the hardware.

-

Result: Severe tailing, broadening, or even irreversible loss of sample (ghost peaks).

Figure 2: The two primary secondary interactions causing tailing in polyphenols: Silanol hydrogen bonding and Metal chelation.

Module 3: Mobile Phase Optimization

The most effective fix is often the mobile phase modifier. You must suppress ionization and mask interactions.

The Golden Rule: The pH of the mobile phase must be at least 1.5 units below the pKa of the analyte.

-

Gallic Acid pKa: ~4.4

-

Target pH: < 2.9[1]

Acid Modifier Comparison Matrix

| Modifier | Concentration | pH (approx) | Pros | Cons |

| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | 2.0 | Best Peak Shape. Strong ion-pairing; masks silanols effectively. | Signal Suppression. Drastically reduces sensitivity in LC-MS (ESI-). |

| Formic Acid (FA) | 0.1% | 2.7 | MS Friendly. Volatile; minimal suppression. | Weaker Acid. May not fully suppress silanol interactions for stubborn compounds. |

| Phosphoric Acid | 0.1% | 2.1 | UV Standard. Excellent UV transparency; very stable pH. | Non-Volatile. Destroys MS sources. Precipitates in high organic. |

| Acetic Acid | 0.1% - 1.0% | 3.2 | Gentle. | Too Weak. pH often too close to galloyl pKa, leading to mixed-mode tailing. |

Protocol: The "Acid Swap" Test

If using Formic Acid and seeing tailing:

-

Prepare Mobile Phase A with 0.05% TFA instead of Formic Acid.

-

Result Analysis:

Module 4: Hardware & Chelation Solutions

If acidification doesn't fix the tailing, your galloyl groups are likely binding to the stainless steel in your LC system.

Solution A: Mobile Phase Additive (Non-MS)

Add a sacrificial chelator to the mobile phase to bind metals before your analyte does.

-

Additive: EDTA (Ethylenediaminetetraacetic acid).

-

Concentration: 0.1 mM in Mobile Phase A.

-

Warning: Do not use with LC-MS (suppression/source fouling).

Solution B: System Passivation (MS Compatible)

Remove accessible iron from the surface of your stainless steel.

Step-by-Step Passivation Protocol:

-

Disconnect Column: Replace with a union connector.

-

Flush 1: Water (flow 1 mL/min, 5 mins).

-

Passivation Agent: Flush with 30% Phosphoric Acid or 6N Nitric Acid (flow 1 mL/min, 20-30 mins).

-

Note: This converts iron oxides to soluble salts and re-oxidizes the steel surface.

-

-

Flush 2: Water (extensive flush, 30 mins) until pH is neutral.

-

Reconnect Column: Ensure your column frits are not the source. If the column is old, the inlet frit may be contaminated; replace the column.[5]

Module 5: Sample Solvent "Strong Solvent Effect"

A common user error is dissolving the sample in 100% Methanol while starting a gradient at 5% Methanol. This causes the analyte to travel faster than the mobile phase at the column head, resulting in distorted, fronting, or split peaks that look like tailing.

The Fix:

-

Dissolve sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

-

If solubility is poor, use < 20% organic or reduce injection volume to < 5 µL.

References

-

Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-